N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine
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Overview
Description
(2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a propanoic acid group, and palmitoyloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and amide bond formation. The process begins with the preparation of intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include protecting agents, coupling reagents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The palmitoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its imidazole ring and palmitoyloxy groups make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the palmitoyloxy groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(4-(2,3-Bis(stearoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid: Similar structure with stearoyloxy groups instead of palmitoyloxy groups.
(2S)-2-(4-(2,3-Bis(oleoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid: Similar structure with oleoyloxy groups instead of palmitoyloxy groups.
Uniqueness
The uniqueness of (2S)-2-(4-(2,3-Bis(palmitoyloxy)propoxy)-4-oxobutanamido)-3-(1H-imidazol-4-yl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of palmitoyloxy groups enhances its lipophilicity, while the imidazole ring provides opportunities for diverse chemical interactions.
Properties
CAS No. |
585539-97-5 |
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Molecular Formula |
C45H79N3O9 |
Molecular Weight |
806.1 g/mol |
IUPAC Name |
(2S)-2-[[4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C45H79N3O9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(50)55-35-39(57-44(52)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-56-43(51)32-31-41(49)48-40(45(53)54)33-38-34-46-37-47-38/h34,37,39-40H,3-33,35-36H2,1-2H3,(H,46,47)(H,48,49)(H,53,54)/t39?,40-/m0/s1 |
InChI Key |
YQIXFNRFKFPLBR-YFCYKHDGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)NC(CC1=CN=CN1)C(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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